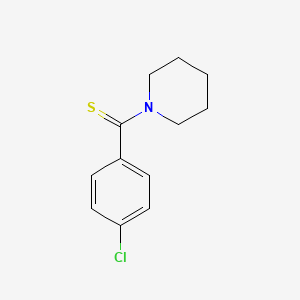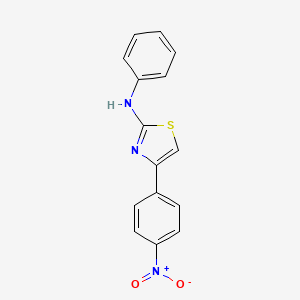![molecular formula C24H23ClN4O4S B11660921 (6Z)-6-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660921.png)
(6Z)-6-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(6Z)-6-{3-クロロ-5-メトキシ-4-[2-(3-メチルフェノキシ)エトキシ]ベンジリデン}-2-エチル-5-イミノ-5,6-ジヒドロ-7H-[1,3,4]チアゾロ[3,2-a]ピリミジン-7-オン は、化学、生物学、医学などのさまざまな分野で潜在的な用途を持つ複雑な有機分子です。この化合物は、チアゾロ[3,2-a]ピリミジン-7-オンコアを含むそのユニークな構造が特徴で、化学的性質と反応性に寄与するさまざまな官能基が置換されています。
準備方法
合成経路と反応条件
(6Z)-6-{3-クロロ-5-メトキシ-4-[2-(3-メチルフェノキシ)エトキシ]ベンジリデン}-2-エチル-5-イミノ-5,6-ジヒドロ-7H-[1,3,4]チアゾロ[3,2-a]ピリミジン-7-オン の合成は、通常、容易に入手可能な前駆体から始まり、複数の段階を伴います。主な段階には以下が含まれます。
チアゾロ[3,2-a]ピリミジン-7-オンコアの形成: この段階には、特定の条件下での適切な前駆体の環化が含まれ、コア構造を形成します。
置換基の導入: 3-クロロ-5-メトキシ-4-[2-(3-メチルフェノキシ)エトキシ]ベンジリデン基などのさまざまな置換基は、求核置換、エーテル化、塩素化などの反応を通じて導入されます。
最終的な組み立て: 最終段階では、制御された条件下でコア構造と置換基をカップリングして、目的の化合物を生成します。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために合成経路の最適化が含まれる可能性があります。これには、触媒の使用、反応条件の最適化、再結晶またはクロマトグラフィーなどの精製技術が含まれる場合があります。
化学反応の分析
反応の種類
(6Z)-6-{3-クロロ-5-メトキシ-4-[2-(3-メチルフェノキシ)エトキシ]ベンジリデン}-2-エチル-5-イミノ-5,6-ジヒドロ-7H-[1,3,4]チアゾロ[3,2-a]ピリミジン-7-オン: は、以下を含むさまざまな種類の化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応は、イミノ基をアミンに還元するなど、官能基を変更するために使用できます。
置換: 求核置換または求電子置換反応は、特定の置換基を他の官能基で置換するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: 水素化ナトリウム (NaH) やハロゲン化剤などの試薬は、置換反応に使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりケトンまたはカルボン酸が生成される場合があり、還元によりアミンまたはアルコールが生成される場合があります。
科学研究の応用
(6Z)-6-{3-クロロ-5-メトキシ-4-[2-(3-メチルフェノキシ)エトキシ]ベンジリデン}-2-エチル-5-イミノ-5,6-ジヒドロ-7H-[1,3,4]チアゾロ[3,2-a]ピリミジン-7-オン: は、いくつかの科学研究の応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: この化合物は、さまざまな生物学的プロセスを研究するための生化学的プローブとして可能性を秘めています。
医学: 抗炎症作用や抗がん作用などの潜在的な治療特性について調査することができます。
産業: この化合物は、新しい材料の開発や産業プロセスにおける触媒として応用が見られる可能性があります。
科学的研究の応用
Chemistry
In chemistry, (6Z)-6-({3-CHLORO-5-METHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It may have applications in treating diseases such as cancer or infectious diseases due to its ability to interact with specific biological targets.
Industry
In the industrial sector, (6Z)-6-({3-CHLORO-5-METHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is used in the development of new materials with unique properties, such as enhanced conductivity or stability.
作用機序
(6Z)-6-{3-クロロ-5-メトキシ-4-[2-(3-メチルフェノキシ)エトキシ]ベンジリデン}-2-エチル-5-イミノ-5,6-ジヒドロ-7H-[1,3,4]チアゾロ[3,2-a]ピリミジン-7-オン がその効果を発揮するメカニズムには、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素または受容体に結合し、その活性を調節して、下流効果をもたらす可能性があります。たとえば、病気の経路に関与する重要な酵素を阻害して、治療効果を発揮する可能性があります。
類似化合物との比較
Similar Compounds
- (6Z)-6-({3-CHLORO-5-METHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
- (6Z)-6-({3-CHLORO-5-METHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
Uniqueness
The uniqueness of (6Z)-6-({3-CHLORO-5-METHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific structural features, such as the combination of a chlorinated phenyl ring, methoxy group, and thiadiazolo-pyrimidine core. These features confer unique chemical and biological properties, making it distinct from other similar compounds.
特性
分子式 |
C24H23ClN4O4S |
|---|---|
分子量 |
499.0 g/mol |
IUPAC名 |
(6Z)-6-[[3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H23ClN4O4S/c1-4-20-28-29-22(26)17(23(30)27-24(29)34-20)11-15-12-18(25)21(19(13-15)31-3)33-9-8-32-16-7-5-6-14(2)10-16/h5-7,10-13,26H,4,8-9H2,1-3H3/b17-11-,26-22? |
InChIキー |
HMUORWCKGNISIH-KRKDOYDSSA-N |
異性体SMILES |
CCC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)Cl)OCCOC4=CC=CC(=C4)C)OC)/C(=O)N=C2S1 |
正規SMILES |
CCC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)Cl)OCCOC4=CC=CC(=C4)C)OC)C(=O)N=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-N-[4-(4-Methylphenyl)piperazin-1-YL]-1-(naphthalen-1-YL)methanimine](/img/structure/B11660843.png)
![(5E)-5-{[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11660848.png)

![2-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11660863.png)
![2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11660870.png)
![2-(butylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11660883.png)
![4-(1-Amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)-2-methoxyphenyl dimethylcarbamate](/img/structure/B11660902.png)
![4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B11660911.png)
![Ethyl 5-acetyl-2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11660913.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11660926.png)
![4-[(E)-({[3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid](/img/structure/B11660928.png)
![N-[4-({(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B11660930.png)
![2-(Morpholin-4-YL)-N'-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11660931.png)

